4,7-Dimethyl-2-(pyridin-4-yl)indoline
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Overview
Description
4,7-Dimethyl-2-(pyridin-4-yl)indoline is a heterocyclic compound that belongs to the indoline family. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a pyridine ring attached to an indoline core, with methyl groups at the 4 and 7 positions of the indoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dimethyl-2-(pyridin-4-yl)indoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . For this compound, the starting materials would include a pyridine derivative and a suitable ketone or aldehyde.
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is optimized to achieve efficient production while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4,7-Dimethyl-2-(pyridin-4-yl)indoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indoline and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acids, while substitution reactions can introduce various functional groups onto the indoline or pyridine rings.
Scientific Research Applications
4,7-Dimethyl-2-(pyridin-4-yl)indoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored as a lead compound for developing new therapeutic agents targeting various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,7-Dimethyl-2-(pyridin-4-yl)indoline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses .
Comparison with Similar Compounds
Similar Compounds
Indole: A parent compound with a similar structure but lacking the pyridine ring and methyl groups.
Indolizine: Another nitrogen-containing heterocycle with potential biological activities.
Quinoline: A heterocyclic compound with a fused benzene and pyridine ring, known for its medicinal properties.
Uniqueness
4,7-Dimethyl-2-(pyridin-4-yl)indoline is unique due to its specific substitution pattern and the presence of both indoline and pyridine rings. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H16N2 |
---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
4,7-dimethyl-2-pyridin-4-yl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C15H16N2/c1-10-3-4-11(2)15-13(10)9-14(17-15)12-5-7-16-8-6-12/h3-8,14,17H,9H2,1-2H3 |
InChI Key |
RHIZETIVPFHXQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CC(NC2=C(C=C1)C)C3=CC=NC=C3 |
Origin of Product |
United States |
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